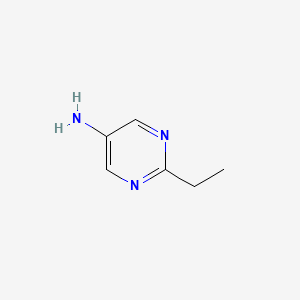

2-Ethylpyrimidin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-6-8-3-5(7)4-9-6/h3-4H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOOSXRJFONRBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655520 | |

| Record name | 2-Ethylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152519-74-8 | |

| Record name | 2-Ethylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Landscape and Significance of 2 Ethylpyrimidin 5 Amine

Contextualization within Pyrimidine (B1678525) Chemical Biology

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms, is a fundamental scaffold in medicinal chemistry. mdpi.comgsconlinepress.com Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), playing a crucial role in genetic coding and cellular function. gsconlinepress.com This inherent biological relevance makes pyrimidine derivatives prime candidates for interacting with various enzymes and biopolymers within the cell. gsconlinepress.comnih.gov

The versatility of the pyrimidine core allows for diverse chemical modifications, leading to a wide spectrum of pharmacological activities. mdpi.commdpi.com For over six decades, pyrimidine-based compounds have been developed as therapeutic agents, with numerous FDA-approved drugs incorporating this scaffold. nih.govmdpi.com These derivatives have demonstrated efficacy as anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive agents. nih.gov Their ability to act as bioisosteres for phenyl and other aromatic systems further enhances their utility in drug design. mdpi.com The broad and potent biological activities of pyrimidines continue to drive significant interest among medicinal and organic chemists. mdpi.com

Within the vast landscape of pyrimidine derivatives, 2-Ethylpyrimidin-5-amine serves as a key building block and intermediate in the synthesis of more complex molecules with targeted biological activities. The presence of an ethyl group at the 2-position and an amine group at the 5-position provides specific steric and electronic properties that can be exploited in drug design. cymitquimica.com The amino group, in particular, offers a site for further chemical reactions, allowing for the construction of diverse molecular architectures.

Historical Perspective and Current Research Trends

The synthesis of pyrimidine amines has evolved significantly over the years, driven by the need for more efficient and versatile methods to create novel drug candidates. Traditional approaches often involved the condensation of various precursors to construct the pyrimidine ring, followed by the introduction of the desired functional groups. tandfonline.com For instance, a common method for synthesizing pyrimidine derivatives involves the multi-component reaction of compounds like benzaldehydes, ethyl cyanoacetate, and thiourea. mdpi.com

More contemporary strategies focus on improving reaction conditions and employing advanced catalytic systems. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, has become a powerful tool for creating substituted pyrimidines with high efficiency and selectivity. researchgate.net These methods allow for the introduction of various aryl and alkynyl groups onto the pyrimidine core. researchgate.net Additionally, techniques like microwave and ultrasound irradiation have been employed to accelerate reaction times and improve yields. nih.govresearchgate.net The development of one-pot synthesis and multi-component reactions continues to streamline the production of complex pyrimidine derivatives. tandfonline.comresearchgate.net

A general approach to synthesizing 2-aminopyrimidines involves either the condensation of appropriate moieties to form the heterocyclic ring or the substitution of a leaving group (like a halogen) at the 2-position with an amino group. nih.gov The latter often requires the use of catalysts, such as palladium, and specific reaction conditions to achieve amination. nih.gov

This compound is emerging as a valuable intermediate in the development of targeted therapies. Its derivatives are being investigated for a range of therapeutic applications, including as anticancer and anti-inflammatory agents. The ability of pyrimidine derivatives to target specific enzymes and signaling pathways involved in disease progression makes them attractive for precision medicine.

For example, derivatives of this compound are being explored as inhibitors of protein kinases, which are often dysregulated in cancer. The structural scaffold of this compound can be modified to create compounds that fit into the active site of a target kinase, thereby inhibiting its activity and halting cancer cell proliferation.

Recent research has highlighted the development of specific drug candidates that incorporate the this compound moiety or its close analogs. For instance, the compound P218, which features a 2,4-diamino-6-ethylpyrimidin-5-yl group, has shown significant promise as a potent and safe antimalarial agent. researchgate.netthieme-connect.com The development of practical and scalable synthetic routes for such compounds is a key focus of current research, aiming to overcome challenges like low yields and the use of hazardous reagents. researchgate.netthieme-connect.com

The following table provides a summary of key compounds related to the research and application of this compound.

| Compound Name | CAS Number | Molecular Formula | Key Research Area |

| This compound | 1152519-74-8 | C6H9N3 | Intermediate in medicinal chemistry |

| 4,6-Dichloro-2-ethylpyrimidin-5-amine | 6237-96-3 | C6H7Cl2N3 | Building block for synthesis |

| 3-[(4-amino-2-ethylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium | 6309-04-2 | C13H19N4OS+ | Potential pharmaceutical applications |

| P218 (3-(2-{3-[(2,4-Diamino-6-ethylpyrimidin-5-yl)oxy]propoxy}phenyl)propanoic acid) | Not Available | C20H26N4O4 | Antimalarial drug candidate |

Synthetic Methodologies and Chemical Transformations of 2 Ethylpyrimidin 5 Amine

Primary Synthetic Routes to 2-Ethylpyrimidin-5-amine

The synthesis of this compound can be achieved through various chemical pathways, often starting from readily available precursors. These methods are designed to construct the pyrimidine (B1678525) core and introduce the required ethyl and amine functionalities at specific positions.

Strategic Utilization of Key Precursors (e.g., 2-Chloro-5-ethylpyrimidine)

A common and effective strategy for synthesizing this compound involves the use of halogenated pyrimidine intermediates, such as 2-chloro-5-ethylpyrimidine (B53079). nih.govresearchgate.net This precursor is particularly useful because the chlorine atom at the 2-position can be displaced by an amine group through nucleophilic aromatic substitution.

The general approach involves reacting 2-chloro-5-ethylpyrimidine with a suitable source of ammonia (B1221849) or an amino group equivalent. This reaction is often catalyzed by an acid to facilitate the displacement of the chloro group. nih.govresearchgate.net The ethyl group at the 5-position remains intact throughout this transformation, leading directly to the desired this compound product.

Another synthetic strategy begins with the condensation of ethyl acetoacetate (B1235776) with guanidine, which forms the pyrimidine ring. Following the ring formation, an amination step is carried out at the fifth position to yield this compound.

Optimization of Reaction Conditions for Amination Reactions

The efficiency and yield of the amination reaction are highly dependent on the chosen reaction conditions. Key factors that are optimized include the choice of catalyst, the role of bases, solvent, temperature, and reaction time.

Acid catalysis is a frequently employed method in the amination of chloropyrimidines. nih.govresearchgate.netnih.govpreprints.org The acid activates the pyrimidine ring towards nucleophilic attack by protonating a ring nitrogen, thereby increasing the electrophilicity of the carbon atom attached to the chlorine. However, a delicate balance must be maintained, as excess acid can protonate the amine nucleophile, rendering it inactive. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent another powerful tool for forming C-N bonds in heteroaromatic systems like pyrimidines. nih.gov While highly efficient, the cost of palladium and the potential for metal contamination in the final product are factors that need to be considered. nih.gov Copper-catalyzed amination has also been explored as a viable alternative. mdpi.com

Recent research has also focused on direct C-H amination, which avoids the need for a pre-functionalized starting material like a chloropyrimidine. This approach offers a more atom-economical route to aminopyrimidines. acs.orgnih.gov

In acid-catalyzed amination reactions, the addition of a base is crucial. nih.govresearchgate.net As the reaction proceeds, hydrochloric acid (HCl) is generated as a byproduct, which can protonate and deactivate the amine nucleophile. nih.govpreprints.org The base serves to neutralize this generated acid, allowing the reaction to proceed to completion.

Furthermore, the choice of base can have a significant impact on the stability of the final product. A study on the acid-catalyzed amination of 2-chloro-5-ethylpyrimidine found that bases like diisopropylethylamine (i-Pr2NEt) and calcium carbonate (CaCO3) provided a unique buffering effect. nih.govresearchgate.net This buffering was essential not only for the progression of the chloro displacement but also for maintaining the stability of the resulting amine product in the presence of the formed HCl. nih.govresearchgate.net In some cases, the product itself, being more basic than the starting material, can act as a buffer by forming its hydrochloride salt. nih.govpreprints.org

The following table summarizes the effect of different bases on the yield of an amination reaction.

| Base | Yield (%) |

| Diisopropylethylamine (i-Pr2NEt) | High |

| Calcium Carbonate (CaCO3) | High |

| Potassium Fluoride (KF) | Effective in water |

Data derived from studies on pyrimidine amination. nih.govresearchgate.netnih.gov

Development of Scalable and Efficient Synthetic Procedures

For practical applications, the development of scalable and efficient synthetic routes is paramount. This involves optimizing reaction conditions to maximize yield, minimize waste, and ensure the process is robust and reproducible on a larger scale. researchgate.netthieme-connect.comacs.org

Microwave-assisted synthesis has also emerged as a technique to accelerate reaction times and improve yields in the synthesis of substituted pyrimidines. rsc.org

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold serves as a versatile building block for the synthesis of a wide range of more complex molecules. The amino group at the 5-position and the pyrimidine ring itself offer multiple sites for further chemical modification.

The amino group is a primary site for derivatization. It can readily undergo reactions such as acylation, sulfonylation, and alkylation to introduce a variety of functional groups. For example, the amino group can be acylated with acetyl chloride or reacted with sulfonyl chlorides to form the corresponding amides and sulfonamides.

The pyrimidine ring can also be further functionalized. For instance, the nitrogen atoms in the ring can be quaternized or oxidized to form N-oxides. Additionally, electrophilic aromatic substitution reactions can be employed to introduce substituents at other positions on the ring, provided the existing groups direct the substitution appropriately.

The following table lists some possible derivatization reactions of this compound.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetic Anhydride | Amide |

| Sulfonylation | Methanesulfonyl Chloride | Sulfonamide |

| Alkylation | Methyl Iodide | Secondary/Tertiary Amine |

| Oxidation | m-CPBA | Pyrimidine N-oxide |

This table represents common chemical transformations for amino-substituted pyrimidines.

These derivatization strategies allow for the systematic modification of the this compound structure, enabling the exploration of its chemical space for various applications.

Introduction of Varied Substituents on the Pyrimidine Ring

The functionalization of the pyrimidine core of this compound is a primary strategy for modulating its physicochemical and biological properties. This can be achieved through modifications at the amino group or by direct substitution on the pyrimidine ring.

The amino group at the 5-position of this compound is a key site for synthetic elaboration. N-alkylation and N-acylation reactions are fundamental transformations that introduce new alkyl or acyl moieties, respectively, thereby altering the molecule's steric and electronic characteristics.

N-alkylation involves the reaction of the amine with an alkyl halide, often in the presence of a base. wikipedia.org This reaction proceeds via nucleophilic substitution, where the nitrogen atom of the amino group attacks the electrophilic carbon of the alkyl halide. fiveable.me The choice of base and solvent is crucial to control the extent of alkylation and prevent the formation of over-alkylated products. wikipedia.org For instance, the use of a bulky base can favor mono-alkylation. The reaction can be influenced by the nature of both the amine and the alkylating agent. wikipedia.org Industrially, N-alkylation using alcohols as alkylating agents is a common practice, often catalyzed by transition metals. dicp.ac.cn

N-acylation introduces an acyl group onto the amino nitrogen, typically by reacting the amine with an acyl chloride or an acid anhydride. oregonstate.edu This reaction generally proceeds readily, forming a stable amide bond. The nucleophilicity of the amino group plays a significant role in the reaction's feasibility. In pyrimidine systems with multiple amino groups, the relative reactivity of each amino group can be influenced by the electronic effects of other substituents on the ring. For example, electron-withdrawing groups can decrease the nucleophilicity of a nearby amino group, potentially allowing for selective acylation at a different position. oregonstate.edu

Table 1: Examples of N-alkylation and N-acylation Reactions on Amino Pyrimidines

| Starting Material | Reagent | Reaction Type | Product | Reference |

| 2,4-dichloropyrimidine | Ethanamine, Triethylamine | N-alkylation | 4-chloro-N-ethylpyrimidin-2-amine | google.com |

| 2,5-diamino-4,6-dimethylpyrimidine | Benzoyl chloride | N-acylation | 5-benzamido-2-amino-4,6-dimethylpyrimidine | oregonstate.edu |

| N-Boc-O-(4-methoxybenzyl)hydroxylamine | Alkyl halides, Sodium hydride | N-alkylation | N-alkylated hydroxylamines | nih.gov |

The introduction of alkyl and aryl groups at various positions on the pyrimidine ring can significantly impact the molecule's properties. These substitutions are often achieved through cross-coupling reactions or by building the pyrimidine ring from appropriately substituted precursors. For instance, a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines have been synthesized by condensing monosubstituted malonic acid diesters with guanidine. nih.govresearchgate.net This method allows for the introduction of various alkyl and benzyl (B1604629) groups at the 5-position. nih.gov

Aryl groups can be introduced through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, which are powerful methods for forming carbon-carbon bonds. These reactions typically involve the coupling of a halogenated pyrimidine with an organoboron or organotin reagent in the presence of a palladium catalyst and a base.

Halogenation of the pyrimidine ring provides a versatile handle for further functionalization through nucleophilic substitution reactions. For example, 2-amino-4,6-dihydroxypyrimidine (B16511) derivatives can be converted to their corresponding 2-amino-4,6-dichloropyrimidines using reagents like phosphorus oxychloride (POCl₃). nih.govthieme-connect.com These chloro-substituted pyrimidines are then susceptible to nucleophilic displacement by a variety of nucleophiles, including amines, alkoxides, and thiolates. researchgate.netresearchgate.net

The reactivity of the halogen atoms on the pyrimidine ring is influenced by their position and the electronic nature of other substituents. For example, the chloro groups at the 4- and 6-positions of 2-amino-4,6-dichloropyrimidines are readily displaced. researchgate.net This allows for the sequential and selective introduction of different nucleophiles. For instance, reaction with ethanolic ammonia can lead to the formation of 2,4-diamino-6-chloropyrimidines, which can be further reacted with other nucleophiles like ethylene (B1197577) glycol in the presence of a base to yield 2,4-diamino-6-(2-hydroxyethoxy)pyrimidines. researchgate.net

Table 2: Examples of Halogenation and Nucleophilic Displacement Reactions

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

| 2-amino-4,6-dihydroxypyrimidines | Vilsmeier–Haack–Arnold reagent | Chlorination | 5-substituted 2-amino-4,6-dichloropyrimidines | researchgate.net |

| 2-amino-6-chloro-9-(β-D-ribofuranosyl)purine | Selenourea or Sodium hydrogen selenide | Nucleophilic displacement | 6-selenoguanosine | researchgate.net |

| 4-chloro-N-ethylpyrimidin-2-amine | 2-methyl-2-phenylpropanamine | Nucleophilic displacement | PPARpan agonist GW693085 precursor | researchgate.net |

Synthesis of Conjugates and Hybrid Molecules

The chemical scaffold of this compound is an attractive building block for the synthesis of more complex conjugates and hybrid molecules. These larger structures often combine the pyrimidine core with other pharmacologically relevant moieties to create compounds with novel or enhanced biological activities.

A notable example is the synthesis of P218, a clinical candidate for the treatment of malaria, and its hydroxylated metabolites. thieme-connect.comresearchgate.netthieme-connect.com The synthesis of these molecules involves the conjugation of a 2,4-diamino-6-ethyl-5-hydroxypyrimidine (B1629522) core with a bromo-substituted derivative. thieme-connect.com The key step is the nucleophilic attack of the hydroxyl group of the pyrimidine on the bromo-substituted side chain under basic conditions, leading to the formation of an ether linkage. thieme-connect.com This O-alkylation was found to be favored over N-alkylation of the amino groups on the pyrimidine ring. thieme-connect.com

Stereoselective Synthesis of Enantiomeric Forms

The synthesis of specific enantiomers of chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers can exhibit distinct pharmacological activities. ethz.chijfans.org While direct information on the stereoselective synthesis of enantiomeric forms of this compound itself is limited in the provided search results, the principles of stereoselective synthesis are broadly applicable to its derivatives.

Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral compound. ethz.chijfans.org This can be achieved through several strategies, including:

Chiral pool synthesis: Utilizing readily available chiral starting materials. ethz.ch

Use of chiral auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction. ethz.ch

Asymmetric catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other. ijfans.org

For instance, in the synthesis of chiral chromenes, a Mitsunobu reaction was a key step, although it did not proceed with complete inversion of configuration, leading to moderate enantioselectivity. acs.org The stereoselective synthesis of substituted piperidines has been achieved through methods like iridium(III)-catalyzed sequential cascades. mdpi.com These examples highlight the types of stereoselective transformations that could potentially be applied to derivatives of this compound to generate specific enantiomers. The development of such methods would be crucial for investigating the structure-activity relationships of chiral derivatives.

Biological Activities and Pharmacological Profiles of 2 Ethylpyrimidin 5 Amine Derivatives

Broad-Spectrum Biological Screening

Derivatives built upon the aminopyrimidine framework have been subjected to a wide array of biological screens, revealing activities across multiple therapeutic areas. These investigations highlight the versatility of this heterocyclic system in interacting with various biological targets.

Antimicrobial Efficacy (Antibacterial, Antifungal)

Aminopyrimidine derivatives have demonstrated notable potential as antimicrobial agents. Research into various analogs shows a range of efficacy against both Gram-positive and Gram-negative bacteria, as well as several fungal pathogens.

A study on 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives revealed significant antimicrobial activity. nih.govresearchgate.net The presence of electron-withdrawing groups, such as chloro (–Cl) and bromo (–Br) on the phenyl ring, was found to enhance the antimicrobial potential. nih.gov For instance, certain chloro-substituted compounds showed potent activity against S. aureus, E. coli, B. subtilis, and C. albicans. nih.gov Specifically, one derivative displayed potent antibacterial activity against P. aeruginosa with a Minimum Inhibitory Concentration (MIC) of 0.77 µM/ml, while another was highly effective against E. coli with an MIC of 0.91 µM/ml. nih.gov

Similarly, other synthesized series of pyrimidine (B1678525) and pyrimidopyrimidine derivatives have shown strong antimicrobial effects against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus flavus. nih.gov The introduction of different amine functionalities was found to modulate the activity, with some compounds showing efficacy comparable or superior to standard drugs like ampicillin (B1664943) and clotrimazole. nih.gov

Table 1: Antibacterial Activity of Selected Pyrimidin-2-amine Derivatives

| Compound ID | Test Organism | MIC (µM/ml) | Reference |

|---|---|---|---|

| Compound 2 | E. coli | 0.91 | nih.gov |

| Compound 5 | B. subtilis | 0.96 | nih.gov |

| Compound 10 | P. aeruginosa | 0.77 | nih.gov |

| Compound 10 | S. enterica | 1.55 | nih.gov |

Table 2: Antifungal Activity of Selected Pyrimidin-2-amine Derivatives

| Compound ID | Test Organism | MIC (µM/ml) | Reference |

|---|---|---|---|

| Compound 11 | A. niger | 1.68 | nih.gov |

Antiviral Properties

The aminopyrimidine core is a key feature in several compounds investigated for antiviral activity. Research has been particularly fruitful in the context of plant viruses and human coronaviruses.

A series of novel 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their activity against tobacco mosaic virus (TMV). nih.gov This structure is a very close analog to the 2-ethylpyrimidin-5-amine core. The study found that several of these compounds exhibited good curative effects against TMV. Notably, compound 8i in the series, with an EC50 value of 246.48 µg/mL, was more effective than the commercial antiviral agent Ningnanmycin. nih.gov

In another study, pyrimido[4,5-d]pyrimidine (B13093195) derivatives, which are fused aminopyrimidine systems, were evaluated against a panel of viruses. mdpi.com Compounds featuring amino-indane or tetrahydronaphthalene substitutions demonstrated intriguing selective activity against human coronaviruses HCoV-229E and HCoV-OC43 without cellular toxicity. mdpi.com This suggests that the aminopyrimidine scaffold is a promising framework for developing novel antiviral agents, particularly against coronaviruses. mdpi.com Furthermore, some 2-thiopyrimidine-5-carbonitrile derivatives have shown promising activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus. ekb.eg

Table 3: Antiviral Activity of 2-Substituted-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole Derivatives against TMV

| Compound ID | Curative Effect EC50 (µg/mL) | Reference |

|---|---|---|

| 8f | 290.98 - 438.29 | nih.gov |

| 8h | 290.98 - 438.29 | nih.gov |

| 8i | 246.48 | nih.gov |

| 8k | 290.98 - 438.29 | nih.gov |

| 8n | 290.98 - 438.29 | nih.gov |

| Ningnanmycin | 301.83 | nih.gov |

Antineoplastic and Anticancer Activities

The development of pyrimidine derivatives as anticancer agents is an extensive field of research. nih.gov These compounds can act through various mechanisms, including the inhibition of kinases and interference with nucleic acid synthesis.

Thiazolo[4,5-d]pyrimidine derivatives, which contain a 5-aminopyrimidine (B1217817) substructure, have been identified as potential anticancer drugs. mdpi.com One study synthesized a series of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives and tested their antiproliferative activity against human cancer cell lines including melanoma (A375, C32), prostate cancer (DU145), and breast cancer (MCF-7/WT). mdpi.com Among them, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be the most active, demonstrating cytostatic activity against all 58 tested cell lines in the NCI-60 screen and cytotoxic effects against 45 of those cell lines. mdpi.com

Furthermore, novel pyrimidine and pyrimidopyrimidine analogs have been assessed for their cytotoxic activities against colorectal carcinoma (HCT-116), breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) cell lines. nih.gov Certain compounds exhibited high cytotoxic activities with IC50 values that were very close to the reference drug doxorubicin, while also showing good safety profiles in normal fibroblast cell lines. nih.gov

Anti-inflammatory Modulation

Pyrimidine derivatives are known to possess significant anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators. nih.gov

The anti-inflammatory effects of pyrimidines can be mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of prostaglandins. nih.gov Studies on thienopyrimidine derivatives, which feature a fused pyrimidine ring, have identified compounds with significant anti-inflammatory activity. nih.gov Similarly, pyrano[2,3-d]pyrimidine derivatives have been shown to potently suppress COX-2 activity in vitro. nih.gov

Other research has focused on the synthesis of novel pyrimidine and pyrimidopyrimidine derivatives and their evaluation for anti-inflammatory activity using the membrane stabilization (anti-hemolytic) method. nih.gov Certain compounds demonstrated strong anti-hemolytic and antioxidant effects, indicating their potential to protect red blood cells from hemolysis, a process associated with inflammation. nih.gov

Antimalarial Potential

The aminopyrimidine scaffold is also being explored for its potential in developing new antimalarial agents, particularly in light of growing resistance to existing drugs.

Studies on 3,5-diaryl-2-aminopyridine derivatives, which are structurally related to aminopyrimidines, have identified them as potential antimalarial drug candidates. nih.gov These compounds showed activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum in vitro and displayed activity in a P. berghei infected mouse model. nih.gov

In another study, a series of novel dihydropyrimidines with quinolinyl residues were synthesized and evaluated for their in vitro antimalarial activity against Plasmodium falciparum. nih.gov Several of these compounds demonstrated moderate to high antimalarial activities, with some showing excellent potency compared to the standard drug chloroquine, with IC50 values as low as 0.014 µg/mL. nih.gov

Targeted Pharmacological Investigations

Beyond broad-spectrum screening, research has delved into the specific molecular targets of aminopyrimidine derivatives, aiming to elucidate their mechanisms of action and optimize their pharmacological profiles for specific diseases.

In the realm of oncology, pyrimidine derivatives have been investigated as kinase inhibitors, which are crucial regulators of cell signaling pathways often dysregulated in cancer. A series of 2-aryl substituted benzothiopyrano-fused pyrimidines were evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.gov The inhibitory action was confirmed through enzymatic assays on the recombinant human kinase domain receptor (KDR) and cell-based phospho-VEGFR-2 inhibition assays. nih.gov

Another important target is the c-Mesenchymal-epithelial transition factor (c-Met), a receptor tyrosine kinase whose signaling pathway is over-expressed in many cancers. Novel N-phenylpyrimidin-2-amine derivatives have been developed as potent c-Met kinase inhibitors, with some compounds showing IC50 values in the low nanomolar range and high antiproliferative activity in c-Met sensitive tumor cell lines. These targeted investigations underscore the potential of the aminopyrimidine scaffold to generate selective and potent inhibitors for well-defined therapeutic targets in oncology and other diseases.

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their potential to inhibit a range of enzymes critical to various physiological and pathological processes. The following sections detail the findings from these enzyme inhibition studies.

Dihydrofolate Reductase (DHFR) Inhibition

While direct studies on this compound derivatives as Dihydrofolate Reductase (DHFR) inhibitors are not extensively available in the reviewed literature, research on structurally related thieno[2,3-d]pyrimidine (B153573) compounds provides valuable insights. These compounds share a similar bicyclic core with potential derivatives of this compound. For instance, certain thieno[2,3-d]pyrimidine derivatives have demonstrated the ability to inhibit human DHFR, an essential enzyme in nucleotide synthesis, with IC50 values in the nanomolar range. One such derivative, N-{4-[(2-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid, exhibited an IC50 value of 19 nM against human DHFR. This suggests that the thieno[2,3-d]pyrimidine scaffold is a promising framework for the development of potent DHFR inhibitors.

Table 1: DHFR Inhibitory Activity of a Structurally Related Thieno[2,3-d]pyrimidine Derivative

| Compound | Target Enzyme | IC50 (nM) |

| N-{4-[(2-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid | Human DHFR | 19 |

Kinase Inhibition Profiles (e.g., Bcr-Abl, VEGFR-2)

The inhibitory potential of this compound derivatives against various kinases has been a subject of interest, particularly in the context of cancer therapy.

Bcr-Abl Inhibition: Research on the inhibition of the Bcr-Abl tyrosine kinase, a key driver in chronic myeloid leukemia, by this compound derivatives is not prominently featured in the available scientific literature. However, studies on other heterocyclic scaffolds, such as purine (B94841) derivatives, have identified potent Bcr-Abl inhibitors with IC50 values in the low nanomolar range. For example, a novel 2,6,9-trisubstituted purine derivative has shown an IC50 of 0.015 µM against Bcr-Abl. While not directly applicable to this compound, this highlights the potential of small molecule inhibitors in targeting this oncoprotein.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. While direct data on this compound derivatives is scarce, studies on related furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine scaffolds have revealed potent VEGFR-2 inhibitory activity. nih.gov Several derivatives from these series have demonstrated IC50 values in the nanomolar range, indicating strong potential as anti-angiogenic agents. nih.gov For example, a thieno[2,3-d]pyrimidine-based derivative exhibited a VEGFR-2 IC50 of 21 nM. nih.gov

Table 2: VEGFR-2 Inhibitory Activity of Structurally Related Thieno[2,3-d]pyrimidine Derivatives

| Compound Series | Representative Compound IC50 (nM) |

| Thieno[2,3-d]pyrimidines | 21 |

| Thieno[2,3-d]pyrimidines | 33.4 |

| Thieno[2,3-d]pyrimidines | 47.0 |

Nitric Oxide Production Modulation

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is implicated in various inflammatory diseases. The modulation of NO production by derivatives of this compound has been explored. While specific data for this compound is limited, research on analogous 7H-pyrrolo[2,3-d]pyrimidine derivatives has shown significant inhibitory activity on NO production. nih.gov One such derivative, S2h, displayed a vigorous inhibitory effect on NO production with an IC50 value of 3.21 ± 0.67 µM, which was considerably more potent than the positive control, L-NNA (IC50 = 28.36 ± 3.13 µM). nih.gov This suggests that pyrimidine-based scaffolds could be a promising starting point for the development of novel anti-inflammatory agents targeting NO production. nih.gov

Mitochondrial Complex I Inhibition

Mitochondrial complex I (NADH:ubiquinone oxidoreductase) is a crucial enzyme in the electron transport chain, and its inhibition can have significant physiological effects. Currently, there is a lack of specific research findings in the public domain detailing the inhibitory activity of this compound derivatives on mitochondrial complex I.

Receptor Agonism and Antagonism

The interaction of this compound derivatives with various receptors is another important aspect of their pharmacological profile.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play key roles in regulating metabolism and inflammation. There is currently no specific data available in the scientific literature regarding the agonistic or antagonistic activity of this compound derivatives on PPARs. However, the broader class of heterocyclic compounds has been investigated for PPAR modulation. For instance, certain heterocyclic derivatives have been identified as PPARα/δ dual agonists with EC50 values in the nanomolar range for both PPARα and PPARδ, while showing high selectivity against PPARγ.

Serotonin (B10506) Receptor (5-HT7R) Ligand Binding

The serotonin 5-HT7 receptor (5-HT7R), a G protein-coupled receptor, is predominantly found in the central nervous system and is implicated in a variety of physiological processes. nih.gov Its discovery was facilitated by the analysis of cDNA libraries, which identified it as the most recently classified member of the serotonin receptor family. nih.gov The 5-HT7 receptor is known to couple with Gs and G12 proteins, influencing neurite outgrowth and other cellular functions. nih.gov

Derivatives of pyrimidine have been investigated as ligands for serotonin receptors. nih.gov Specifically, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides have been studied for their potential as 5-HT7 receptor agents. nih.gov Structure-activity relationship (SAR) studies on these compounds have revealed that the length of the intermediate alkyl chain and the nature of substituents on the aryl ring significantly impact binding affinity. nih.gov For instance, a five-methylene chain was found to be preferable for the alkyl linker. nih.gov

While polar substituents on the aryl ring linked to the piperazine (B1678402) moiety were detrimental to affinity, bulky, apolar groups resulted in high-affinity ligands. nih.gov However, achieving selectivity for the 5-HT7 receptor over the 5-HT1A receptor has been a challenge, as the affinities for both receptors often parallel each other. nih.govresearchgate.net One notable compound, which incorporates a 3,4-dihydroisoquinolin-2(1H)-yl moiety, demonstrated a high affinity for the 5-HT7R with a Ki of 7 nM and a 31-fold selectivity over the 5-HT1A receptor. researchgate.net This particular derivative was characterized as a partial agonist of the human 5-HT7R. researchgate.net

Table 1: Binding Affinities of Representative Piperazinealkylamide Derivatives

| Compound ID | Aryl Substituent | 5-HT7R Affinity (pKi) | 5-HT1A Affinity (pKi) |

|---|---|---|---|

| 54 | Phenyl | >1000 | Not Tested |

| 55 | 2-OCH3-Ph | 8.2 | 3.63 |

| 56 | 3-OCH3-Ph | 51.5 | 3.50 |

| 57 | 4-OCH3-Ph | >1000 | Not Tested |

| 58 | 2-CN-Ph | 13.5 | 3.55 |

| 59 | 3-CN-Ph | 115 | 3.86 |

| 60 | 4-CN-Ph | >1000 | Not Tested |

| 61 | 2-COCH3-Ph | 10.4 | 4.07 |

| 62 | 3-COCH3-Ph | 110 | 3.90 |

Data sourced from Leopoldo et al. (2004b) and Leopoldo et al. (2007) as cited in a 2011 review. nih.gov Affinities were determined at rat 5-HT7 receptors and 5-HT1A receptors. nih.gov

In Vitro and In Vivo Biological Assessments

Cellular Assays (e.g., Cytotoxicity, Cell Cycle Arrest, Apoptosis Induction)

The cytotoxic potential of pyrimidine derivatives has been evaluated across various human cancer cell lines. nih.gov For instance, certain 4,6-substituted pyrimidine derivatives have demonstrated anticancer activity without being cytotoxic to normal human dermal fibroblast (NHDF) cells. nih.gov In one study, all tested pyrimidine derivatives showed inhibitory activity against a panel of cancer cell lines including colon adenocarcinoma (LoVo), doxorubicin-resistant colon adenocarcinoma (LoVo/DX), breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), human leukemic lymphoblasts (CCRF-CEM), and human monocytic (THP-1) cells. nih.govresearchgate.net

The induction of apoptosis is a key mechanism through which many anticancer agents exert their effects. plos.org Fused chromenopyrimidine derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells. nih.gov Treatment with one such compound led to a significant increase in the percentage of apoptotic cells. nih.gov Similarly, other pyrimidine derivatives have been observed to cause cell death through apoptosis in A549 lung cancer and CCRF-CEM leukemia cells, with one compound increasing the apoptotic cell population to over 70% at concentrations of 5 and 10 µM. nih.gov Benzamide derivatives containing a pyrimidine core have also been shown to induce significant apoptosis in MDA-MB-468 breast cancer cells. nih.gov

In addition to apoptosis, cell cycle arrest is another important mechanism of anticancer activity. nih.gov Pyrido[2,3-d]pyrimidine (B1209978) derivatives have been found to arrest the cell cycle at the G1 phase in MCF-7 cells. rsc.org Fused chromenopyrimidines have also demonstrated the ability to cause cell cycle arrest in MCF-7 cells. nih.gov Furthermore, certain benzimidazole (B57391) derivatives have been shown to arrest the cell cycle at different phases in A549, MDA-MB-231, and SKOV3 cancer cells. mdpi.com For example, one compound induced G1/S arrest in A549 and MDA-MB-231 cells, and S phase arrest in SKOV3 cells, while another arrested the cell cycle in the S and G2 phases in MDA-MB-231 cells. mdpi.com

Table 2: Effects of a Benzimidazole Derivative (Compound 13) on Cell Cycle Distribution in MDA-MB-231 Cells

| Cell Cycle Phase | Control (%) | Compound 13 Treated (%) |

|---|---|---|

| G1 | 28.51 ± 2.09 | 34.88 ± 3.09 |

| S | 35.51 ± 2.10 | 41.14 ± 1.34 |

| G2 | 35.96 ± 1.97 | 23.97 ± 2.93 |

Data represents the percentage of cells in each phase of the cell cycle after treatment. mdpi.com

Biochemical Pathway Analysis and Signal Transduction Studies

The de novo biosynthesis of pyrimidine nucleotides is a fundamental process that provides precursors for the synthesis of DNA, RNA, and other essential biomolecules. nih.govresearchgate.net The regulation of this pathway is complex and involves interfaces with key cell signaling pathways. nih.govresearchgate.net For instance, CAD, a rate-limiting enzyme in pyrimidine synthesis, is regulated by mechanisms including reversible phosphorylation and Myc-dependent transcriptional changes. nih.govresearchgate.net

A comprehensive pan-cancer analysis has revealed connections between pyrimidine metabolism and various signaling pathways, including TERT, MTOR, and TP53. biorxiv.org These interactions are thought to play a role in chemoresistance. biorxiv.org The inhibition of the pyrimidine biosynthesis pathway has been shown to suppress viral growth by stimulating innate immunity and increasing the expression of antiviral genes. nih.gov

Pyrido[2,3-d]pyrimidine derivatives have been investigated as inhibitors of several cancer-related targets, including tyrosine kinases, PI3K, and mTOR. rsc.org The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth and is often dysregulated in cancer. rsc.org Certain pyrido[2,3-d]pyrimidines have demonstrated significant inhibitory effects against various kinases. rsc.org

In the context of apoptosis, pyrido[2,3-d]pyrimidine derivatives have been shown to modulate the expression of key regulatory proteins. rsc.org For example, one potent compound was found to upregulate the levels of caspase-3, -8, and -9, as well as Bax and p53, while downregulating the anti-apoptotic protein Bcl-2 in MCF-7 cells. rsc.org This indicates that the compound induces apoptosis through an intrinsic pathway, potentially via the inhibition of PIM-1 kinase. rsc.org

Preclinical Efficacy Studies in Animal Models

Preclinical animal models are crucial for evaluating the in vivo efficacy of potential therapeutic agents. nih.gov Derivatives of the pyrimidine scaffold have been assessed in various animal models for a range of conditions.

In the field of oncology, a novel series of pyridine (B92270) or pyrimidine compounds were evaluated for their ability to inhibit Focal Adhesion Kinase (FAK). researchgate.net One promising compound demonstrated significant inhibition of tumor growth in a mouse xenograft model of human breast cancer (MDA-MB-231). researchgate.net

Thiazolo[5,4-d]pyrimidine derivatives have been investigated for their potential in treating central nervous system disorders. mdpi.com A specific derivative, 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine, which showed high affinity for adenosine (B11128) A1 and A2A receptors, was evaluated for antidepressant-like activity in mice. mdpi.com The compound demonstrated efficacy in the forced swimming test, the tail suspension test, and the sucrose (B13894) preference test, with effects comparable to the reference drug amitriptyline. mdpi.com

Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines have been studied for their neurotropic activity. nih.gov In a pentylenetetrazole (PTZ)-induced seizure model in rats, which is considered a model for clonic epilepsy seizures, several of these compounds exhibited high anticonvulsant activity. nih.govresearchgate.net Furthermore, these compounds were found to have anxiolytic effects in the "open field" and "elevated plus maze" models. nih.gov

Novel pyrimidine-based derivatives have also been identified as Nav1.2 inhibitors with potential efficacy in epilepsy. researchgate.net Two compounds, in particular, showed significant antinociceptive activity in mouse models of tonic pain and neuropathic pain. researchgate.net

Mechanistic Elucidation and Molecular Interactions

Investigation of Mechanism of Action

The mechanism of action for aminopyrimidine derivatives often involves direct interaction with protein targets, modulation of cellular signaling, or interference with metabolic pathways.

Aminopyrimidine derivatives are widely recognized as privileged scaffolds for the development of protein kinase inhibitors. uniroma1.it This is largely due to their structural similarity to the purine (B94841) core of ATP, allowing them to competitively bind to the ATP-binding site of kinases. uniroma1.it The nitrogen atoms in the pyrimidine (B1678525) ring can act as hydrogen bond acceptors, mimicking the interactions of the adenine (B156593) base of ATP. While direct binding studies for 2-Ethylpyrimidin-5-amine are not specified, related compounds have shown potent inhibitory activity against a range of kinases, including EGFR, c-KIT, VEGFR, PDGFR, Akt, and AURKA. uniroma1.it

Beyond kinases, aminopyrimidine derivatives have been identified as inhibitors of other enzymes. For example, various 2-aminopyrimidine (B69317) derivatives have been synthesized and evaluated as inhibitors of β-glucuronidase, an enzyme implicated in certain pathological conditions. mdpi.comnih.gov Additionally, compounds with a 1,2,4-triazolo[1,5-a]pyrimidine scaffold have been identified as potent xanthine (B1682287) oxidase inhibitors. nih.gov The 2-aminopyrimidine moiety has also been incorporated into ligands targeting the histamine (B1213489) H4 receptor. nih.gov The ability of these compounds to interact with a diverse set of biological targets is often facilitated by hydrogen bonding, van der Waals interactions, and dipole-dipole interactions. namibian-studies.com

Dysregulation of cellular signaling pathways is a hallmark of many diseases. Aminopyrimidine derivatives have been shown to modulate these pathways. For instance, a series of 2-aminopyrimidine derivatives were identified as specific inhibitors of the canonical Wnt signaling pathway, which is crucial in both embryonic development and adult tissue homeostasis. nih.gov The inhibition of this pathway was achieved with minimal cellular toxicity. nih.gov

Furthermore, as many aminopyrimidines function as kinase inhibitors, they can profoundly impact downstream signaling cascades. For example, inhibition of kinases like PI3K and mTOR by pyridopyrimidine scaffolds can lead to G1-phase cell cycle arrest and apoptosis in cancer cells. acs.org Similarly, inhibition of cyclin-dependent kinases (CDKs) by 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives can disrupt the cell cycle and induce apoptosis. acs.org

The pyrimidine structure is a fundamental component of nucleic acids, and as such, its analogs can interfere with metabolic processes. While direct evidence for this compound is lacking, related heterocyclic compounds like nicotinamide (B372718) analogs have been shown to have significant effects on pyridine (B92270) nucleotide metabolism and glucose utilization. nih.gov For instance, 6-aminonicotinamide (B1662401) can inhibit the hexose (B10828440) monophosphate shunt, a key metabolic pathway. nih.gov Given the structural similarities, it is plausible that aminopyrimidine derivatives could interfere with pyrimidine metabolism or other related metabolic pathways.

Structure-Activity Relationship (SAR) Analysis

The biological activity of aminopyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.

Structure-activity relationship (SAR) studies on various classes of aminopyrimidine derivatives have provided valuable insights into the structural requirements for potent biological activity.

For a series of 2-aminopyrimidine derivatives acting as β-glucuronidase inhibitors, the substitution pattern on an associated phenyl ring was found to be critical for activity. An increase in the length of an alkyl chain at the C-4 position of the phenyl ring correlated with increased inhibitory activity. nih.gov

In the context of histamine H4 receptor ligands, systematic modifications of a 2-aminopyrimidine core revealed that the substitution at the 6-position of the pyrimidine ring was most amenable to optimization, particularly with the introduction of aromatic and secondary amine moieties. nih.gov

For 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives as CDK9 inhibitors, SAR analysis highlighted the importance of the substituent at the C5-position of the pyrimidine core. acs.org Introduction of a protic or hydrogen bond donating function at this position was found to be detrimental to biological activity. acs.org

The following table summarizes SAR findings for different classes of aminopyrimidine derivatives:

| Compound Class | Target | Key Structural Modification | Effect on Activity | Reference |

|---|---|---|---|---|

| 2-Aminopyrimidine derivatives | β-Glucuronidase | Increased alkyl chain length at C-4 of phenyl substituent | Increased inhibitory activity | nih.gov |

| 2-Aminopyrimidine derivatives | Histamine H4 Receptor | Aromatic/secondary amine at C-6 of pyrimidine ring | Beneficial for potency | nih.gov |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | CDK9 | Protic/H-bond donor at C-5 of pyrimidine ring | Detrimental to activity | acs.org |

| 5-Aryl ethylidene aminopyrimidine-2,4-diones | Cytotoxicity (cancer cells) | Electron-withdrawing group (e.g., nitro) on aryl moiety | Decreased cytotoxic activity | mdpi.com |

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to exert a particular biological effect. For aminopyrimidine derivatives acting as kinase inhibitors, the pharmacophore is often based on the ATP molecule itself. researchgate.net Key features typically include:

Hydrogen Bond Donors (HBD): The amino group at the C5 position can act as a hydrogen bond donor.

Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the pyrimidine ring are crucial hydrogen bond acceptors that mimic the interactions of the adenine base of ATP.

Hydrophobic Regions: The ethyl group at the C2 position of this compound would contribute to hydrophobic interactions within the binding pocket of a target protein.

The precise arrangement of these features is critical for high-affinity binding to the target. The development of a specific pharmacophore model for this compound would require experimental data from binding assays and co-crystallization studies with its biological target(s).

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. fiveable.me For pyrimidine derivatives, including this compound, QSAR models are instrumental in predicting their therapeutic potential and guiding the synthesis of more potent and selective analogs. fiveable.menih.gov

The development of a QSAR model for this compound and its derivatives would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's physicochemical properties.

Table 1: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies | Governs electrostatic interactions and reactivity. |

| Steric | Molecular volume, surface area, shape indices | Influences how the molecule fits into a biological target. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affects membrane permeability and transport to the site of action. |

| Topological | Connectivity indices, Wiener index | Describes the atomic arrangement and branching of the molecule. |

Once calculated, these descriptors are used to build a mathematical model, often using statistical methods like multiple linear regression or machine learning algorithms, that correlates the descriptors with the observed biological activity of a series of compounds. fiveable.me For pyrimidine-based compounds, QSAR studies have been successfully applied to predict their activity as inhibitors of various enzymes, such as xanthine oxidase and thymidine (B127349) kinase. nih.govnih.govresearchgate.net While a specific QSAR model for this compound is not extensively documented in publicly available literature, the principles of QSAR are highly applicable for optimizing its structure for a desired biological effect. researchgate.netmdpi.com

Metabolic Pathways and Biotransformation Studies

The metabolism of a chemical compound encompasses the biochemical processes that alter its structure within a living organism. Understanding the metabolic fate of this compound is critical for assessing its pharmacokinetic profile and potential for drug development. mdpi.com

Identification of Metabolites

The identification of metabolites is a key step in characterizing the biotransformation of a compound. For pyrimidine derivatives, metabolic pathways often involve oxidation and conjugation reactions. While specific metabolites of this compound are not detailed in the provided search results, plausible metabolites can be inferred based on the metabolism of structurally related compounds.

For instance, the in vitro metabolism of 2-(5-ethylpyridin-2-yl)benzimidazole, a compound also featuring an ethyl group on a heterocyclic ring, primarily involves benzylic oxidation. nih.gov This suggests that a likely metabolic pathway for this compound would be the oxidation of the ethyl group. Another common metabolic route for pyrimidine derivatives is N-oxidation. cdnsciencepub.comrsc.org

Table 2: Plausible Metabolites of this compound

| Metabolite | Proposed Metabolic Reaction |

|---|---|

| 1-(5-aminopyrimidin-2-yl)ethan-1-ol | Oxidation of the ethyl group |

| 2-Acetylpyrimidin-5-amine | Further oxidation of the alcohol metabolite |

Role of Enzymatic Transformations (e.g., N-Dealkylation, N-Oxidation)

Enzymes, particularly the cytochrome P450 (CYP) superfamily, play a central role in the metabolism of many xenobiotics, including pyrimidine derivatives. nih.gov

N-Dealkylation: This process involves the removal of an alkyl group from a nitrogen atom and is a common metabolic pathway for amines. nih.govmdpi.com While this compound itself does not have an N-alkyl group on the amine, derivatives of this compound could undergo this transformation. For pyrazolo[3,4-d]pyrimidine derivatives, N-dealkylation has been identified as a key metabolic reaction. nih.gov

N-Oxidation: The nitrogen atoms within the pyrimidine ring are susceptible to oxidation, leading to the formation of N-oxides. cdnsciencepub.comrsc.org This reaction is also typically catalyzed by CYP enzymes. researchgate.net The electronic properties of the pyrimidine ring, influenced by substituents like the ethyl and amine groups, will affect the likelihood and position of N-oxidation. cdnsciencepub.com For many nitrogen-containing heterocyclic compounds, N-oxidation is a significant metabolic pathway. researchgate.net

Implications for Pharmacokinetics and Drug Development

The metabolic pathways of this compound have significant implications for its pharmacokinetic properties and its potential as a drug candidate.

Absorption, Distribution, Metabolism, and Excretion (ADME): The rate and extent of metabolism will directly impact the bioavailability and half-life of the compound. Rapid metabolism would lead to faster clearance from the body and a shorter duration of action.

Drug-Drug Interactions: If this compound is metabolized by specific CYP enzymes, there is a potential for drug-drug interactions with other compounds that are substrates, inhibitors, or inducers of the same enzymes.

Bioactivation: In some cases, metabolism can lead to the formation of reactive metabolites that can cause toxicity. Understanding the biotransformation of this compound is crucial to assess any potential for bioactivation. researchgate.net

The pyrimidine scaffold is a well-established and versatile core in medicinal chemistry, found in numerous approved drugs. mdpi.com A thorough understanding of the metabolism and pharmacokinetics of this compound is therefore a critical step in any drug discovery and development program involving this compound.

Computational Chemistry and Advanced Structural Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure, geometry, and energy of molecules. These methods provide a foundational understanding of a compound's inherent chemical nature.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. semanticscholar.org By calculating the electron density, DFT can accurately predict the ground-state molecular geometry of a compound. researchgate.net For a molecule like 2-Ethylpyrimidin-5-amine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are utilized to optimize the molecular geometry, yielding precise bond lengths and angles. semanticscholar.orgresearchgate.net This optimized structure is the basis for further computational analyses, including vibrational frequencies and the calculation of various electronic properties. semanticscholar.org The stability of pyrimidine (B1678525) derivatives can be thoroughly investigated using DFT, which also serves as the foundation for predicting pharmacokinetic parameters. samipubco.com

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. nih.gov This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. semanticscholar.orgresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required for electronic excitation. nih.gov For pyrimidine derivatives, FMO analysis helps to understand charge transfer within the molecule and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. A higher energy value corresponds to a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. A lower energy value corresponds to a better electron acceptor. |

| Energy Gap (ΔE) | The energy difference between the LUMO and HOMO levels. | A smaller gap suggests higher chemical reactivity and lower kinetic stability, indicating potential for biological activity. researchgate.net |

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines intramolecular interactions, such as hyperconjugative effects and charge delocalization, by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. nih.gov This method quantifies the stabilization energy associated with these interactions, revealing the flow of electron density from lone pairs or bonding orbitals to antibonding orbitals. For a compound like this compound, NBO analysis can elucidate the stability conferred by interactions between the lone pairs on the nitrogen atoms and the antibonding orbitals of the pyrimidine ring, as well as interactions involving the ethyl and amine substituents. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to identify the electrophilic and nucleophilic sites of a molecule. nih.gov An MEP map illustrates the charge distribution on the molecular surface, using a color scale to represent different potential values. deeporigin.com Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). deeporigin.comchemrxiv.org For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs, making them sites for hydrogen bonding and interactions with electrophiles. researchgate.netresearchgate.net This analysis is crucial for predicting how the molecule will interact with biological receptors and other molecules. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other systems, particularly biological macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. ekb.eg This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov In a typical docking study involving a molecule like this compound, the compound would be docked into the active site of a specific protein target. The simulation calculates a binding energy or docking score, which indicates the strength of the interaction. nih.gov The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's binding pocket. nih.govmdpi.com Such studies have been widely performed on pyrimidine derivatives to assess their potential as inhibitors for various targets, including kinases and dihydrofolate reductase. samipubco.comnih.gov

| Parameter | Description | Example Target Proteins for Pyrimidine Derivatives |

| Binding Energy (kcal/mol) | The calculated free energy of binding between the ligand and the protein. A more negative value indicates a stronger, more stable interaction. | Cyclin-dependent kinase 2 (CDK2) nih.gov, Epidermal growth factor receptor (EGFR) nih.gov, Topoisomerase II mdpi.com |

| Key Interactions | Specific non-covalent bonds formed between the ligand and protein residues. | Hydrogen bonds with residues like Asp, Glu, Lys, Thr; Alkyl-pi interactions with residues like Val, Ile. nih.gov |

| PDB ID | The Protein Data Bank identifier for the specific crystal structure of the target protein used in the study. | 1HCK nih.gov, 3QX3 mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations serve as a powerful computational tool to explore the dynamic nature and conformational flexibility of molecules like this compound and its derivatives. mdpi.com By simulating the atomic motions over time, MD provides insights into the accessible conformations, their relative energies, and the transitions between them, which are crucial for understanding molecular interactions and function. mdpi.comwustl.edu

In the context of drug discovery, MD simulations can reveal how a molecule like a pyrimidine derivative adapts its shape upon binding to a biological target. nih.gov For instance, simulations of trispyrimidonamides and 2-anilino-4-(thiazol-5-yl)-pyrimidines have been used to resolve their conformational preferences in different solvent environments and to understand the structural basis for their selective binding to protein kinases. nih.govuni-duesseldorf.de These simulations can identify stable, low-energy conformations and transient states that may not be observable through static experimental methods. nih.gov The trajectory analysis from an MD simulation allows for the characterization of key structural features, such as the orientation of the ethyl group and the planarity of the pyrimidine ring system, providing a detailed picture of the molecule's behavior in a dynamic environment.

The data generated from these simulations, such as root-mean-square deviation (RMSD) and dihedral angle distributions, can be used to construct a free energy landscape, mapping the most stable conformational states. wustl.edu This information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of new derivatives with improved properties.

Virtual Screening and Lead Optimization

Virtual screening (VS) is a computational technique that has become central to modern drug discovery for identifying promising lead compounds from large chemical libraries. nih.gov The this compound scaffold represents a core structure that can be elaborated into a library of derivatives for such screening campaigns. In a typical VS workflow, these derivatives are computationally docked into the active site of a specific biological target, such as an enzyme or receptor.

For example, virtual screening of a pyrido[2,3-d]pyrimidine (B1209978) database was successfully employed to identify novel inhibitors of human thymidylate synthase, a key target in cancer therapy. nih.gov The process involves scoring functions that predict the binding affinity and pose of each molecule in the target's binding pocket. Compounds with high docking scores and favorable interactions with key amino acid residues are selected as "hits" for further investigation. nih.gov

Following the initial screening, lead optimization involves refining the structure of the most promising hits to enhance their potency, selectivity, and pharmacokinetic properties. Computational tools are again employed to predict how structural modifications to the this compound core—such as adding or altering substituents—will affect binding affinity and other drug-like properties. nih.gov This iterative process of design, computational evaluation, and synthesis accelerates the development of potent and selective drug candidates.

Crystallographic and Spectroscopic Characterization for Structural Insight

Single Crystal X-Ray Diffraction (SC-XRD) Analysis of this compound Derivatives

These studies confirm the planar nature of the pyrimidine ring and provide detailed geometric information about the substituents. The crystal structure allows for the unambiguous determination of the molecular conformation in the solid state and serves as the foundation for understanding intermolecular interactions. nih.gov

Below is a representative table of crystallographic data for a related aminopyrimidine derivative, 5-Chloropyrimidin-2-amine, which illustrates the type of information obtained from an SC-XRD experiment. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₄ClN₃ |

| Molecular Weight | 129.55 |

| Crystal System | Orthorhombic |

| Space Group | Cmca |

| a (Å) | 7.6380 (15) |

| b (Å) | 8.2240 (16) |

| c (Å) | 17.100 (3) |

| Volume (ų) | 1074.1 (4) |

| Z (Molecules per unit cell) | 8 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound derivatives is governed by a network of non-covalent intermolecular interactions, which are critical for the stability of the crystal lattice. nih.gov The primary amino group (-NH₂) and the nitrogen atoms within the pyrimidine ring are key players in forming hydrogen bonds. The amino group can act as a hydrogen bond donor, while the pyrimidine nitrogens act as acceptors.

In the crystal structures of related compounds, N—H···N and N—H···O hydrogen bonds are frequently observed, often linking molecules into dimers, ribbons, or more complex three-dimensional networks. nih.gov These interactions are fundamental to molecular self-assembly. rsc.org

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, providing deeper insight than geometric measurements alone. mdpi.com This analysis maps the electron distribution of a molecule within the crystal to generate a unique three-dimensional surface.

The surface is often colored using a normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Red spots on the d_norm map indicate close contacts, such as strong hydrogen bonds, while blue regions represent weaker or longer-range interactions. nih.govmdpi.com

Accompanying the 3D surface are 2D "fingerprint plots," which summarize all intermolecular contacts by plotting the distance from the surface to the nearest atom inside (d_i) versus the nearest atom outside (d_e). mdpi.com These plots provide a quantitative breakdown of the different types of atomic contacts. For aminopyrimidine derivatives, Hirshfeld analysis typically reveals that H···H, N···H/H···N, and C···H/H···C contacts are the most significant contributors to the crystal packing. nih.govmdpi.com This technique confirms the dominance of hydrogen bonding and van der Waals forces in stabilizing the crystal structure. mdpi.com

The following table shows a typical breakdown of intermolecular contacts derived from Hirshfeld analysis for a related heterocyclic compound. nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 33.1 |

| O···H/H···O | 16.3 |

| N···H/H···N | 12.1 |

| Br···H/H···Br | 11.5 |

| C···H/H···C | 10.6 |

Spectroscopic Techniques in Structural Confirmation (e.g., NMR, LC/MS, FT-IR, UV-Vis)

A suite of spectroscopic techniques is essential for confirming the identity, structure, and purity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are primary tools for elucidating the molecular structure. ¹H NMR provides information on the number and connectivity of hydrogen atoms, with characteristic chemical shifts for the aromatic protons on the pyrimidine ring, the methylene (B1212753) and methyl protons of the ethyl group, and the protons of the amine group. ijirset.com ¹³C NMR similarly identifies all unique carbon atoms in the molecule. nih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS) : This hyphenated technique is invaluable for determining the molecular weight and assessing the purity of a sample. nih.gov The liquid chromatograph separates the compound from any impurities, and the mass spectrometer provides a precise mass-to-charge ratio, which should correspond to the molecular weight of this compound (137.18 g/mol ). uu.nlresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. nih.gov For this compound, the FT-IR spectrum would be expected to show distinct absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the ethyl group, and C=C/C=N stretching vibrations of the pyrimidine ring. ijirset.comcore.ac.ukresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Asymmetric & Symmetric Stretching | 3500 - 3300 |

| Aromatic C-H Stretching | 3100 - 3000 |

| Aliphatic C-H Stretching | 3000 - 2850 |

| N-H Bending | ~1650 - 1580 |

| C=N and C=C Ring Stretching | ~1600 - 1450 |

| C-N Stretching | ~1350 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyrimidine ring acts as a chromophore, and the spectrum is expected to show absorption maxima (λ_max) corresponding to π→π* transitions. The position of these maxima can be influenced by the solvent and the nature of the substituents on the ring. researchgate.netnih.govnist.gov

Future Directions and Therapeutic Development

Exploration of Novel Therapeutic Indications

The inherent versatility of the aminopyrimidine core suggests that derivatives of 2-Ethylpyrimidin-5-amine could be developed for a multitude of therapeutic applications. The historical success of pyrimidine-based drugs in oncology provides a strong rationale for exploring this scaffold for novel anticancer agents. scispace.comjapsonline.com By modifying the core structure, researchers can target various proteins implicated in cancer progression.

Key therapeutic areas for exploration include:

Kinase Inhibition: A significant number of approved and investigational drugs are aminopyrimidine-based kinase inhibitors. nih.govmdpi.com Derivatives of this compound could be designed to target specific kinases involved in oncogenic signaling pathways, such as Cyclin-Dependent Kinases (CDKs), Aurora Kinase, Polo-like Kinase 1 (PLK1), or tyrosine kinases like Src and c-Met. nih.govcardiff.ac.uknih.govmdpi.com

Metabolic Diseases: Research has shown that derivatives of the closely related 2-chloro-5-ethylpyrimidine (B53079) can be used to synthesize Peroxisome Proliferator-Activated Receptor (PPAR) agonists, which are targets for treating metabolic disorders like type II diabetes and dyslipidemia. researchgate.net This provides a direct precedent for investigating this compound derivatives in this therapeutic area.

Inflammatory and Autoimmune Diseases: Aminopyrimidines have been successfully developed as ligands for histamine (B1213489) H4 receptors (H4R), showing potential as anti-inflammatory and antinociceptive agents. nih.gov This opens an avenue for developing novel treatments for chronic pain and inflammatory conditions.

Infectious Diseases: The pyrimidine (B1678525) biosynthesis pathway is a validated target in pathogens like the malaria parasite, Plasmodium falciparum. nih.gov Lead optimization of aminopyrimidine-based inhibitors of enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH) could yield new antimalarial drugs. nih.gov

Neurodegenerative and Other Disorders: The pyrimidine scaffold has also been investigated for neuroprotective effects and for treating conditions like Alzheimer's disease. mdpi.com Further exploration could uncover applications in a range of central nervous system (CNS) disorders.

The following table summarizes potential therapeutic targets for derivatives based on the this compound scaffold.

| Therapeutic Area | Potential Molecular Target(s) | Representative Research Finding |

| Oncology | CDKs, PLK1, Aurora Kinase, Src, c-Met, Mer | Novel 2,4,5-trisubstituted pyrimidines were designed as potent and selective CDK9 inhibitors. cardiff.ac.uk |

| Metabolic Disease | Peroxisome Proliferator-Activated Receptors (PPARs) | A synthesis of a PPARpan agonist utilized 2-chloro-5-ethylpyrimidine as a key intermediate. researchgate.net |

| Inflammation & Pain | Histamine H4 Receptor (H4R) | A series of 2-aminopyrimidines yielded potent H4R antagonists with in vivo anti-inflammatory and antinociceptive activity. nih.gov |

| Infectious Disease | Dihydroorotate Dehydrogenase (DHODH) | Triazolopyrimidine inhibitors of P. falciparum DHODH showed antimalarial activity in mice. nih.gov |

| Neurodegeneration | Aβ Aggregation | Pyrimido[4,5-d]pyrimidine (B13093195) derivatives demonstrated potent inhibition of Aβ1–42 self-aggregation. mdpi.com |

Strategies for Drug Lead Optimization and Preclinical Development

Once a promising "hit" compound derived from this compound is identified, the subsequent lead optimization phase is critical for transforming it into a viable drug candidate. youtube.com This iterative process involves systematically modifying the molecule's structure to enhance its pharmacological and pharmacokinetic profile. acs.org

Key optimization strategies would include:

Structure-Activity Relationship (SAR) Studies: Medicinal chemists will synthesize a library of analogs by modifying the ethyl group, the amino group, and the unsubstituted positions of the pyrimidine ring. These analogs are then tested to understand how each structural change affects potency, selectivity, and other properties. nih.govyoutube.com For instance, replacing the ethyl group with other alkyl or aryl groups, or acylating the amine, could profoundly impact target binding.

Improving Physicochemical and ADME Properties: A major focus of lead optimization is to fine-tune properties that affect a drug's Absorption, Distribution, Metabolism, and Excretion (ADME). This includes modulating the basicity (pKa) of the amine group to improve solubility and permeability while minimizing potential toxicity. researchgate.net Introducing polar groups or using bioisosteric replacements can enhance solubility and reduce metabolic liabilities.